molecular formula C15H20O3 B14227112 Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate CAS No. 583026-96-4

Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate

Cat. No.: B14227112
CAS No.: 583026-96-4
M. Wt: 248.32 g/mol
InChI Key: SPKLKSJTPZLFPL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O3 It is an ester derivative of cinnamic acid, characterized by the presence of a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ion exchange resins or sulfuric acid may be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The propoxyphenyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .

Properties

CAS No.

583026-96-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-propoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-4-10-18-14-8-6-13(7-9-14)11-12(3)15(16)17-5-2/h6-9,11H,4-5,10H2,1-3H3

InChI Key

SPKLKSJTPZLFPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC

Origin of Product

United States

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